molecular formula C16H13ClFNO3 B6410442 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% CAS No. 1261917-08-1

4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%

Cat. No. B6410442
CAS RN: 1261917-08-1
M. Wt: 321.73 g/mol
InChI Key: KDDWUNDEVVPYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid (4-Cl-2-EFCA) is a synthetic compound with a wide range of applications in the scientific research field. It has been used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of molecules. 4-Cl-2-EFCA has been shown to be a potent inhibitor of protein kinases, as well as a useful tool for studying the structure and function of proteins.

Scientific Research Applications

4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of molecules. It has also been used to study the regulation of gene expression and the effects of drugs on cells. Additionally, 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has been used in cell-based assays to study the effects of drugs on cells and to investigate the mechanism of action of drugs.

Mechanism of Action

4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has been shown to be a potent inhibitor of protein kinases. It binds to the active site of the protein kinase and blocks its activity. This inhibition of the protein kinase leads to a decrease in the activity of downstream signaling pathways, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In cell-based assays, 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has been shown to inhibit the activity of various proteins, including protein kinases, phosphatases, and transcription factors. Additionally, 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has been shown to modulate the expression of genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% in scientific research has a number of advantages. It is a highly potent inhibitor of protein kinases, and it can be used to study the structure and function of proteins. Additionally, 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% is relatively easy to synthesize, and the yield of the reaction is typically high. However, there are some limitations to the use of 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% in scientific research. It is a relatively small molecule, and it may not be able to penetrate cells or tissues. Additionally, 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% may not be able to bind to certain proteins, which can limit its efficacy in certain experiments.

Future Directions

The use of 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% in scientific research has a number of potential future directions. It could be used to study the structure and function of proteins in greater detail, as well as to investigate the biochemical and physiological effects of molecules. Additionally, 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% could be used to study the regulation of gene expression and the effects of drugs on cells. Finally, 4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% could be used to develop new drugs and drug delivery systems.

Synthesis Methods

4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% can be synthesized by reacting 4-chloro-2-fluorobenzoic acid with ethyl carbamate. The reaction is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically high, with yields of up to 99%.

properties

IUPAC Name

4-chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-2-19-15(20)12-5-3-9(7-14(12)18)13-8-10(17)4-6-11(13)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDWUNDEVVPYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691926
Record name 5-Chloro-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid

CAS RN

1261917-08-1
Record name 5-Chloro-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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